molecular formula C34H30ClN5O6 B12420300 PD-1/PD-L1-IN-24

PD-1/PD-L1-IN-24

Cat. No.: B12420300
M. Wt: 640.1 g/mol
InChI Key: PHMZZTDGCZKZPG-UHFFFAOYSA-N
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Description

PD-1/PD-L1-IN-24 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune checkpoint pathway, which is involved in the regulation of immune responses. By inhibiting this interaction, this compound aims to enhance the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated compounds .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-24 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and nucleophiles like amines and thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups like amines or ethers .

Scientific Research Applications

PD-1/PD-L1-IN-24 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

    Biology: Investigated for its role in modulating immune responses and its potential to enhance anti-tumor immunity.

    Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.

Mechanism of Action

PD-1/PD-L1-IN-24 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immunity .

Comparison with Similar Compounds

PD-1/PD-L1-IN-24 is unique compared to other similar compounds due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:

This compound stands out due to its unique chemical structure and optimized pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .

Properties

Molecular Formula

C34H30ClN5O6

Molecular Weight

640.1 g/mol

IUPAC Name

5-[[4-chloro-5-[8-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-yl]oxy-2-[[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]methyl]pyridine-3-carbonitrile

InChI

InChI=1S/C34H30ClN5O6/c1-34(18-41,19-42)40-16-24-10-27(35)30(12-29(24)45-17-22-9-21(13-36)14-37-15-22)46-33-26-4-2-3-25(32(26)38-20-39-33)23-5-6-28-31(11-23)44-8-7-43-28/h2-6,9-12,14-15,20,40-42H,7-8,16-19H2,1H3

InChI Key

PHMZZTDGCZKZPG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC(=C(C=C1OCC2=CC(=CN=C2)C#N)OC3=NC=NC4=C3C=CC=C4C5=CC6=C(C=C5)OCCO6)Cl

Origin of Product

United States

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